molecular formula C13H12FNO3 B12976096 Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Cat. No.: B12976096
M. Wt: 249.24 g/mol
InChI Key: IOQOMRHBWGQFMR-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxylate ester group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chlorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
  • Methyl 5-(2-bromophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
  • Methyl 5-(2-iodophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom’s electronegativity and size can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-17-12-9(13(16)18-2)7-15-11(12)8-5-3-4-6-10(8)14/h3-7,15H,1-2H3

InChI Key

IOQOMRHBWGQFMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=C1C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

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